molecular formula C20H19NO4 B5798547 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B5798547
M. Wt: 337.4 g/mol
InChI Key: BXHFXDFNSYPODG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide: is a complex organic compound that features a unique combination of benzodioxin and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Formation of the Benzofuran Moiety: The benzofuran ring is often synthesized via the cyclization of ortho-hydroxyaryl ketones with suitable electrophiles.

    Coupling of the Two Moieties: The benzodioxin and benzofuran moieties are then coupled through an acetamide linkage. This step usually involves the reaction of an amine derivative of the benzodioxin with an acyl chloride derivative of the benzofuran under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the acetamide linkage, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its combination of benzodioxin and benzofuran moieties could impart desirable characteristics such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would likely include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(benzofuran-3-yl)acetamide: Lacks the dimethyl groups on the benzofuran moiety.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6,7-dimethyl-1-benzofuran-3-yl)propionamide: Has a propionamide linkage instead of an acetamide linkage.

Uniqueness

The presence of the dimethyl groups on the benzofuran moiety and the acetamide linkage makes N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide unique. These structural features could influence its reactivity and interactions with biological targets, potentially leading to distinct properties and applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12-3-5-16-14(11-25-20(16)13(12)2)9-19(22)21-15-4-6-17-18(10-15)24-8-7-23-17/h3-6,10-11H,7-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHFXDFNSYPODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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